3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride
Overview
Description
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride is a chemical compound with the molecular formula C10H11NO4. It is a derivative of propionic acid and contains a benzodioxole moiety, which is a common structural motif in various bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzodioxole and propionic acid derivatives.
Amination Reaction: The key step involves the introduction of an amino group to the propionic acid derivative. This can be achieved through various amination reactions, such as reductive amination or nucleophilic substitution.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or alkyl derivatives .
Scientific Research Applications
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Methylenedioxyphenyl)propionic acid: This compound shares the benzodioxole moiety but differs in the position of the amino group.
3-Benzo[1,3]dioxol-5-yl-propionic acid: Similar in structure but lacks the amino group, affecting its reactivity and biological activity.
Uniqueness
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride is unique due to the presence of both the amino group and the benzodioxole moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8;/h1-3,7H,4-5,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMXUXCAMZBRKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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